molecular formula C9H7NO2 B1367210 Methyl 3-(4-Pyridyl)propiolate CAS No. 78584-33-5

Methyl 3-(4-Pyridyl)propiolate

Cat. No.: B1367210
CAS No.: 78584-33-5
M. Wt: 161.16 g/mol
InChI Key: VLLKKRYTNVEEMD-UHFFFAOYSA-N
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Description

Methyl 3-(4-Pyridyl)propiolate is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Mechanism of Action

Target of Action

Methyl 3-(4-Pyridyl)propiolate is an organic compound that is primarily used as a reagent and building block for the synthesis of other organic compounds . The primary targets of this compound are the organic compounds that it helps synthesize.

Mode of Action

This compound interacts with its targets through chemical reactions that exploit the electrophilicity of the alkyne group . This interaction results in the formation of new organic compounds.

Biochemical Pathways

This compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds with various potential applications in chemical research and development.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a transition metal catalyst . Additionally, the stability of this compound may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-Pyridyl)propiolate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as pyridoxal kinase and pyridox (am)in-5′-phosphate oxidase, which are involved in the metabolism of vitamin B6 . These interactions are crucial for the transfer of pyridoxal-5′-phosphate, a coenzyme for numerous biochemical reactions. The compound’s interaction with these enzymes suggests its potential role in regulating metabolic pathways that depend on vitamin B6.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nitric oxide and reactive oxygen species pathways, which are critical for cell signaling and stress responses . Additionally, the compound affects the expression of genes involved in auxin signaling, which plays a role in cell growth and differentiation . These effects highlight the compound’s potential impact on cellular function and its ability to modulate key biochemical pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to changes in gene expression and alterations in metabolic pathways. Additionally, the compound’s interaction with pyridoxal-5′-phosphate-dependent enzymes suggests a role in modulating coenzyme availability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound can induce changes in cellular processes over extended periods, including alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, the compound can induce adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of pyridine derivatives. The compound interacts with enzymes such as pyridoxal kinase and pyridox (am)in-5′-phosphate oxidase, which are essential for the synthesis and utilization of pyridoxal-5′-phosphate . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s role in regulating key biochemical pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to accumulate in certain cellular compartments, where it can exert its biochemical effects . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for understanding how the compound interacts with various biomolecules and modulates cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-Pyridyl)propiolate can be synthesized through various methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with methyl propiolate in the presence of a base such as sodium hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-Pyridyl)propiolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 3-(4-Pyridyl)propiolate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • Methyl 3-(3-Pyridyl)propiolate
  • Methyl 3-(2-Pyridyl)propiolate
  • Ethyl 3-(4-Pyridyl)propiolate

Comparison: Methyl 3-(4-Pyridyl)propiolate is unique due to the position of the pyridyl group, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 3-pyridin-4-ylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLKKRYTNVEEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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